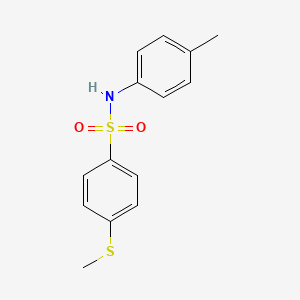
N,N-dibenzyl-N'-phenylurea
Vue d'ensemble
Description
“N,N-dibenzyl-N’-phenylurea” is a derivative of N-Benzoyl-N’-phenylurea . N-Benzoyl-N’-phenylurea is an organic compound with the formula Ph CO NH CO NH Ph. It is a benzoylurea derivative substituted with a phenyl group on the opposite nitrogen atom .
Synthesis Analysis
In 1965, N-Benzoyl-N’-phenylurea was synthesized when dry N-chlorobenzamide was reacted with phenylisocyanate or refluxed in dry benzene with anhydrous potassium fluoride . Alternatively, N-Benzoyl-N’-phenylurea was synthesized in 2010 by hydrolysis of N-Benzoyl-N’-phenylthiourea . A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .
Molecular Structure Analysis
The structure of N-Benzoyl-N’-phenylurea was first determined in 2010 . Molecules in this compound are approximately flat and exhibit high charge delocalization. Within the molecule, an intramolecular N−H⋅⋅⋅O hydrogen bond is present, forming a pseudoaromatic 6-membered ring .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions of “N,N-dibenzyl-N’-phenylurea”. However, N-Benzoyl-N’-phenylurea, a related compound, was synthesized through reactions involving N-chlorobenzamide and phenylisocyanate .
Physical And Chemical Properties Analysis
N-Benzoyl-N’-phenylurea, a related compound, is known to be white crystals with a density of 1.259 g cm^−3. It has a melting point of 210 to 213 °C .
Applications De Recherche Scientifique
Phosphorylation of Serine-Containing Peptides
N,N-dibenzyl-N'-phenylurea derivatives, such as dibenzyl N, N-diethylphosphoramidite, are highly reactive reagents used in the phosphorylation of protected serine derivatives and peptides. This process is crucial in peptide synthesis, particularly for the modification of serine residues in peptides and proteins (Perich & Johns, 1988).
Herbicide Degradation Studies
Studies have shown that compounds like N,N-dibenzyl-N'-phenylurea can play a role in the degradation of certain herbicides, such as diuron. This degradation process is essential for understanding the environmental fate of phenylurea herbicides, which are major worldwide contaminants (Salvestrini, 2013).
Bioremediation Technology
N,N-dibenzyl-N'-phenylurea derivatives are also relevant in bioremediation technologies. For instance, enhanced mineralization of the phenylurea herbicide diuron using a cyclodextrin-based bioremediation technology has been demonstrated. This technology shows promise in the complete mineralization of certain herbicides in soil systems, highlighting its potential for environmental cleanup (Villaverde et al., 2012).
Synthesis and Structural Characterization
The synthesis and structural characterization of N,N-dibenzyl-N'-phenylurea derivatives have been explored for creating various oligomeric domains. These studies provide valuable insights into the design and development of novel materials with potential applications in different fields (Krebs & Jørgensen, 2002).
Study of Intermolecular Interactions
Research on the intermolecular interactions of compounds related to N,N-dibenzyl-N'-phenylurea, such as N-(3,5-di-tert-butyl-4-hydroxybenzyl)thioureas, has been conducted. This research is crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Bukharov et al., 2004).
Antitumor Agent Development
N,N-dibenzyl-N'-phenylurea derivatives have been studied for their potential as antitumor agents. These compounds have shown promise as inhibitors of specific kinases, making them potential candidates for cancer treatment (Li et al., 2010).
Propriétés
IUPAC Name |
1,1-dibenzyl-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-21(22-20-14-8-3-9-15-20)23(16-18-10-4-1-5-11-18)17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHTXCJHLYXEMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355110 | |
| Record name | Urea, N'-phenyl-N,N-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-N'-phenylurea | |
CAS RN |
53693-57-5 | |
| Record name | Urea, N'-phenyl-N,N-bis(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-DIBENZYL-3-PHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5705829.png)
![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5705831.png)



![3-{[5-nitro-2-(1-piperidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5705857.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5705878.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)


![methyl 3-[(benzylsulfonyl)amino]-4-methylbenzoate](/img/structure/B5705912.png)
